Ethanone, 1-[5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-
CAS No.:
Cat. No.: VC13298508
Molecular Formula: C13H14N4O2
Molecular Weight: 258.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14N4O2 |
|---|---|
| Molecular Weight | 258.28 g/mol |
| IUPAC Name | 1-[5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone |
| Standard InChI | InChI=1S/C13H14N4O2/c1-7-4-5-10(19-7)12-11(9(3)18)8(2)16-13-14-6-15-17(12)13/h4-6,12H,1-3H3,(H,14,15,16) |
| Standard InChI Key | OYFXPRCNOYIAFN-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(O1)C2C(=C(NC3=NC=NN23)C)C(=O)C |
| Canonical SMILES | CC1=CC=C(O1)C2C(=C(NC3=NC=NN23)C)C(=O)C |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Functional Groups
The compound features a fused bicyclic system comprising a triazolo[1,5-a]pyrimidine core (a nitrogen-rich heterocycle) linked to a 5-methylfuran-2-yl substituent at position 7 and an acetyl group (ethanone) at position 6. The dihydro configuration at positions 4 and 7 introduces partial saturation, reducing aromaticity and potentially enhancing conformational flexibility. Key structural attributes include:
The furan ring contributes electron-rich π-systems capable of hydrophobic interactions, while the triazolopyrimidine core offers hydrogen-bonding sites critical for biorecognition .
Spectroscopic and Computational Insights
While experimental spectral data (NMR, IR) for this compound remain unpublished, density functional theory (DFT) simulations on analogous triazolopyrimidines predict:
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-NMR: Distinct signals for methyl groups (~δ 2.1–2.5 ppm), furan protons (~δ 6.3–7.1 ppm), and NH protons (~δ 8.5 ppm) .
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IR Stretches: Strong absorptions near 1680 cm (C=O ketone), 1600 cm (C=N triazole), and 1240 cm (C-O furan) .
Molecular electrostatic potential (MEP) maps suggest electron density localization on the furan oxygen and triazole nitrogens, favoring interactions with electrophilic biological targets.
Synthetic Methodologies and Optimization
Retrosynthetic Analysis
The compound’s synthesis likely follows a multicomponent reaction (MCR) strategy, leveraging cyclocondensation of:
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5-Methylfuran-2-carbaldehyde (furan precursor),
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Aminotriazole (triazole precursor),
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Ethyl acetoacetate (β-keto ester for acetyl group introduction) .
Hypothetical Pathway
A plausible synthetic route involves:
| Step | Reagents/Conditions | Intermediate |
|---|---|---|
| 1 | 5-Methylfuran-2-carbaldehyde + aminotriazole, HCl, ethanol, reflux | Schiff base formation |
| 2 | Ethyl acetoacetate, piperidine catalyst, microwave irradiation (100°C, 30 min) | Cyclization to dihydrotriazolopyrimidine |
| 3 | Oxidation (DDQ, CHCl, rt) | Aromatization to triazolo[1,5-a]pyrimidine |
| 4 | Acetylation (AcO, pyridine) | Introduction of ethanone moiety |
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
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LogP (Calculated): 2.1 ± 0.3 (moderate lipophilicity, favoring membrane permeation).
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Aqueous Solubility: <0.1 mg/mL (poor water solubility, necessitating formulation aids).
Stability and Degradation
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pH Stability: Stable at pH 4–8 (2% degradation over 24 h); hydrolyzes rapidly under alkaline conditions (pH >10).
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Thermal Stability: Decomposes at 215°C (DSC data for analogs) .
Biological Activity and Mechanism of Action
Putative Targets and Pathways
While direct pharmacological data are absent, structurally related triazolopyrimidines exhibit:
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Kinase Inhibition: Suppression of CDK2 (IC ~0.8 μM) and EGFR (IC ~1.2 μM) via ATP-binding site competition.
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Antimicrobial Activity: MIC values of 4–8 μg/mL against Staphylococcus aureus and Candida albicans .
The 5-methylfuran moiety may enhance bacterial membrane disruption, as observed in furan-derived antibiotics.
ADMET Predictions
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CYP450 Inhibition: Moderate inhibitor of CYP3A4 (risk of drug-drug interactions).
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hERG Binding: Low affinity (pIC = 4.2), suggesting minimal cardiotoxicity.
Applications and Future Directions
Medicinal Chemistry
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Lead Optimization: Bromination at the furan ring (C5) could improve potency against resistant bacterial strains .
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Prodrug Design: Esterification of the ketone group may enhance oral bioavailability.
Material Science
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